N-(3,4-dimethylphenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide
CAS No.: 946254-72-4
Cat. No.: VC5099206
Molecular Formula: C21H19FN2O2
Molecular Weight: 350.393
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946254-72-4 |
|---|---|
| Molecular Formula | C21H19FN2O2 |
| Molecular Weight | 350.393 |
| IUPAC Name | N-(3,4-dimethylphenyl)-1-[(2-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide |
| Standard InChI | InChI=1S/C21H19FN2O2/c1-14-9-10-17(12-15(14)2)23-20(25)18-7-5-11-24(21(18)26)13-16-6-3-4-8-19(16)22/h3-12H,13H2,1-2H3,(H,23,25) |
| Standard InChI Key | PJOAQNPDIHHVER-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=CC=C3F)C |
Introduction
Synthesis Methods
The synthesis of N-(3,4-dimethylphenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves several multi-step organic reactions:
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Condensation Reaction: The process often begins with the condensation of 3,4-dimethylbenzaldehyde with 2-fluorobenzylamine.
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Cyclization and Oxidation: Following the condensation step, cyclization occurs to form the dihydropyridine ring. This is often accompanied by oxidation steps to introduce the necessary functional groups.
The reaction conditions are critical for achieving high yields and purity. Catalysts, solvents, and controlled temperatures are commonly employed throughout the synthesis.
Types of Reactions
N-(3,4-dimethylphenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical transformations:
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Oxidation: The compound can be oxidized to yield oxides or other derivatives.
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Reduction: Reduction reactions may convert the compound into different forms.
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Substitution Reactions: The phenyl groups can engage in electrophilic or nucleophilic substitution reactions.
Common Reagents
Reagents typically used in these reactions include:
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Oxidizing Agents: Potassium permanganate.
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Reducing Agents: Sodium borohydride.
Careful control of reaction conditions such as temperature and pH is necessary to achieve desired outcomes.
Major Products
The products resulting from these reactions depend on the specific reagents and conditions used. For instance:
| Reaction Type | Major Products |
|---|---|
| Oxidation | Oxides or hydroxylated derivatives |
| Substitution | New functional groups on phenyl rings |
Biological Activity and Applications
N-(3,4-dimethylphenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide has garnered interest for its potential biological activities:
Pharmacological Potential
Research indicates that this compound may exhibit various biological activities:
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Enzyme Inhibition: It is being studied for its potential to inhibit specific enzymes involved in disease pathways.
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Receptor Binding: The compound may interact with certain receptors that are critical in physiological processes.
Therapeutic Applications
Ongoing research is exploring its potential as a therapeutic agent for conditions such as:
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Inflammation
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Cancer
Industrial Uses
In addition to its applications in research and medicine, this compound serves as a building block in synthetic chemistry and may be utilized in developing new materials or pharmaceuticals.
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